molecular formula C11H19ClO2 B1349294 (1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl carbonochloridate CAS No. 7635-54-3

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl carbonochloridate

Cat. No.: B1349294
CAS No.: 7635-54-3
M. Wt: 218.72 g/mol
InChI Key: KIUPCUCGVCGPPA-AEJSXWLSSA-N
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Description

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl carbonochloridate is a useful research compound. Its molecular formula is C11H19ClO2 and its molecular weight is 218.72 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Chloroformate esters, a group to which this compound belongs, are known to be employed as efficient and selective reagents for n-demethylation .

Mode of Action

Chloroformate esters, including (+)-Menthyl Chloroformate, interact with their targets through a mechanism that resembles N-dealkylation of tertiary amines . This process involves the removal of an N-methyl group, a useful chemical transformation in organic synthesis, particularly in the field of alkaloid chemistry .

Biochemical Pathways

The n-demethylation process, which chloroformate esters facilitate, plays a significant role in the metabolism of alkaloids . This process can influence various biochemical pathways, particularly those involving tertiary N-methyl amines, which are important functionalities present in many natural products and synthetically derived pharmaceuticals .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as colistimethate, an inactive prodrug of colistin used as a last-line defense against gram-negative ‘superbugs’, have been studied . These studies could provide a basis for understanding the potential pharmacokinetic behavior of (+)-Menthyl Chloroformate.

Result of Action

The n-demethylation process, facilitated by chloroformate esters, can lead to various cellular effects, such as changes in cell proliferation, viability, differentiation, apoptosis, and migration .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the rate and extent of chemical reactions . .

Biochemical Analysis

Biochemical Properties

(1S,2R,5S)-2-Isopropyl-5-methylcyclohexyl carbonochloridate is involved in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. It acts as a chiral electrophile in asymmetric synthesis reactions, facilitating the production of enantiomerically pure compounds . This compound interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the carbonochloridate group, leading to the formation of the corresponding alcohol and carbon dioxide. Additionally, this compound can form covalent bonds with amino acid residues in proteins, modifying their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell signaling pathways by modifying key signaling proteins through covalent attachment . This modification can alter the activity of these proteins, leading to changes in gene expression and cellular metabolism. In particular, this compound has been shown to affect the expression of genes involved in stress response and detoxification pathways . Furthermore, this compound can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering the release of cytochrome c .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by forming stable covalent adducts . This inhibition can be reversible or irreversible, depending on the nature of the enzyme and the specific interactions involved . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their catalytic efficiency . These molecular interactions ultimately lead to alterations in cellular function and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Over time, the degradation products can accumulate and potentially interfere with experimental outcomes. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical pathways without causing significant toxicity . At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and tissue damage . Threshold effects have been observed, where the compound exhibits beneficial effects up to a certain concentration, beyond which toxic effects become predominant .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by esterases and other hydrolytic enzymes, leading to the formation of menthol and carbon dioxide. This compound can also interact with cytochrome P450 enzymes, influencing the metabolism of other xenobiotics and endogenous compounds . The metabolic flux and levels of specific metabolites can be altered in the presence of this compound, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be actively transported by specific transporters . Binding proteins may also facilitate its distribution to specific cellular compartments . The localization and accumulation of this compound can influence its activity and function within different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can affect mitochondrial function and induce apoptosis . The precise localization within cells can determine the specific biochemical pathways and cellular processes that are influenced by this compound .

Properties

IUPAC Name

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO2/c1-7(2)9-5-4-8(3)6-10(9)14-11(12)13/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUPCUCGVCGPPA-AEJSXWLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)Cl)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701138530
Record name Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7635-54-3
Record name Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7635-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701138530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonochloridic acid, 5-methyl-2-(1-methylethyl)cyclohexyl ester, (1S,2R,5S)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.989
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product obtained is analysed by gas chromatography. The purity of the chloroformate is 99%, and less than 0.5% by weight of menthol and 250 ppm of menthyl chloride are found. Bismenthyl carbonate is not detected.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.